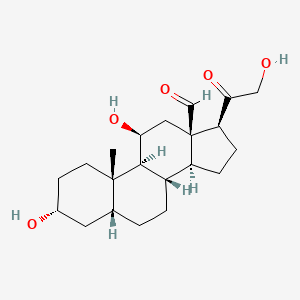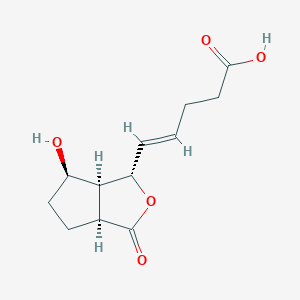
Bacillariolide III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacillariolide III is a natural product found in Pseudo-nitzschia multiseries with data available.
Wissenschaftliche Forschungsanwendungen
Asymmetric Total Synthesis
Bacillariolide III, a marine oxylipin, has been successfully synthesized asymmetrically. The synthesis process is notable for its high stereoselective construction of the vinyl-substituted bicyclic lactone. This involves an intramolecular Pd(0)-catalyzed allylic alkylation and the conversion to the hydroxy bicyclic lactone skeleton of bacillariolide III. This synthesis route is significant in the field of organic chemistry and marine natural products (Seo et al., 2004).
Synthesis from (R)-malic Acid
Another notable research direction is the synthesis of marine oxylipin bacillariolides I-III from (R)-malic acid. This process utilizes a diastereoselective one-pot formation of the chiral cyclopentane derivative, highlighting the versatility of (R)-malic acid as a starting material for complex molecular constructions (Miyaoka, Tamura, & Yamada, 2000).
Stereodivergent Synthesis Approach
Research also focuses on the asymmetric synthesis of bacillariolides using a stereodivergent approach. This includes the ring-closing metathesis of diastereomerically related dienes derived from R-(+)-glyceraldehyde. Such methods are crucial for developing versatile synthetic pathways for complex natural products (Ghosh, Sinha, & Drew, 2006).
Eigenschaften
Produktname |
Bacillariolide III |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid |
InChI |
InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1 |
InChI-Schlüssel |
MBJGXBXSSPCMDR-DZQDNCPLSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O |
Kanonische SMILES |
C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O |
Synonyme |
bacillariolide III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



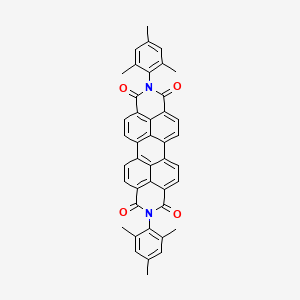
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)
![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)
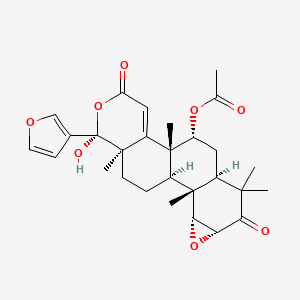
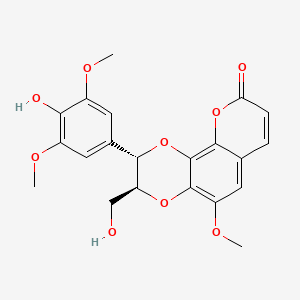
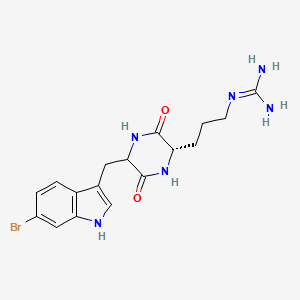
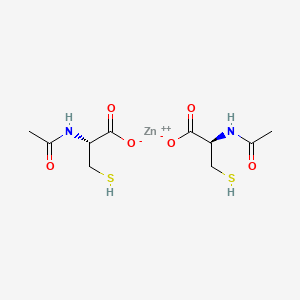

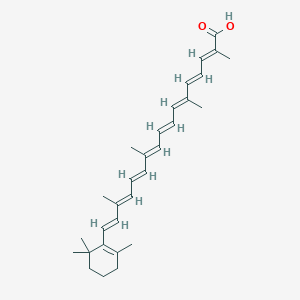
![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
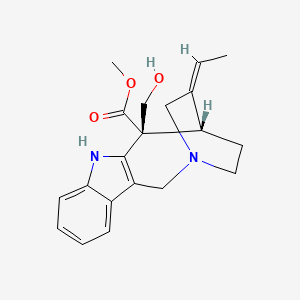
![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)
